1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene
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Overview
Description
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene is an organic compound with a complex structure It is a derivative of benzene, featuring multiple methyl groups attached to its aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene typically involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with 2,4,5-trimethylbenzyl chloride under acidic conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzyl chloride reacts with mesitylene to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or H2 gas with a palladium catalyst.
Substitution: HNO3 and H2SO4 for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, bromo compounds.
Scientific Research Applications
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Mesitylene (1,3,5-trimethylbenzene): A simpler derivative of benzene with three methyl groups.
Pseudocumene (1,2,4-trimethylbenzene): Another isomer of trimethylbenzene with different methyl group positions.
Hemimellitene (1,2,3-trimethylbenzene): An isomer with methyl groups at different positions on the benzene ring.
Uniqueness
1,3,5-Trimethyl-2-[(2,4,5-trimethylphenyl)methyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and potential biological activities that are not observed in its simpler counterparts.
Properties
CAS No. |
39502-92-6 |
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Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1,2,4-trimethyl-5-[(2,4,6-trimethylphenyl)methyl]benzene |
InChI |
InChI=1S/C19H24/c1-12-7-16(5)19(17(6)8-12)11-18-10-14(3)13(2)9-15(18)4/h7-10H,11H2,1-6H3 |
InChI Key |
WGLBZPWTQDIXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2=C(C=C(C(=C2)C)C)C)C |
Origin of Product |
United States |
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